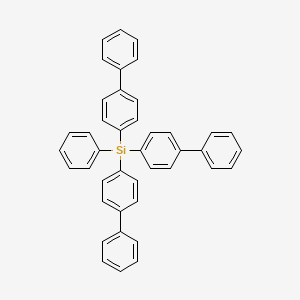Tribiphenyl-4-yl(phenyl)silane
CAS No.: 3325-28-8
Cat. No.: VC3835391
Molecular Formula: C42H32Si
Molecular Weight: 564.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3325-28-8 |
|---|---|
| Molecular Formula | C42H32Si |
| Molecular Weight | 564.8 g/mol |
| IUPAC Name | phenyl-tris(4-phenylphenyl)silane |
| Standard InChI | InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H |
| Standard InChI Key | KEENTXXIHKRNEE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Physicochemical Properties
Tribiphenyl-4-yl(phenyl)silane belongs to the family of tetraorganosilanes, where the silicon center is coordinated to four aromatic groups. The IUPAC name, phenyl-tris(4-phenylphenyl)silane, reflects its structure: a phenyl group () and three biphenyl-4-yl groups () attached to silicon . The biphenyl-4-yl substituents are oriented para to the silicon atom, creating a highly symmetrical yet sterically crowded geometry.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 564.8 g/mol |
| CAS Number | 3325-28-8 |
| SMILES | |
| InChI Key | KEENTXXIHKRNEE-UHFFFAOYSA-N |
The compound’s extended π-conjugation from the biphenyl groups contributes to its thermal stability and potential luminescent properties, which are advantageous in optoelectronic applications . Its nonpolar aromatic structure renders it insoluble in water but soluble in organic solvents like tetrahydrofuran (THF) and toluene.
Synthesis and Industrial Production
The synthesis of Tribiphenyl-4-yl(phenyl)silane typically involves sequential Grignard reactions. A representative method, analogous to procedures used for related silanes , proceeds as follows:
Proposed Synthetic Route
-
Formation of Biphenyl-4-ylmagnesium Bromide:
Biphenyl-4-yl bromide reacts with magnesium in anhydrous THF under inert atmosphere to form the Grignard reagent. -
Reaction with Silicon Tetrachloride:
The Grignard reagent is added dropwise to silicon tetrachloride () at low temperatures (-78°C), yielding an intermediate chlorosilane. -
Quenching and Purification:
The reaction is quenched with ammonium chloride, and the product is extracted with diethyl ether. Purification via silica gel chromatography affords the final compound.
This method, while efficient on a laboratory scale, requires optimization for industrial production. Challenges include controlling steric hindrance during the substitution steps and ensuring high purity through techniques like vacuum distillation .
Chemical Reactivity and Functional Applications
Reactivity Profile
Tribiphenyl-4-yl(phenyl)silane participates in characteristic organosilicon reactions:
-
Oxidation: Reacts with ozone or hydrogen peroxide to form silanols () .
-
Hydrosilylation: Acts as a hydride donor in the presence of catalysts like platinum, enabling crosslinking in polymer networks .
-
Nucleophilic Substitution: The silicon center undergoes substitution with organolithium or Grignard reagents, facilitating the synthesis of derivatives.
Industrial and Research Applications
-
Polymer Chemistry: Serves as a crosslinking agent in silicone resins, enhancing thermal stability in high-performance coatings .
-
Pharmaceuticals: Investigated for its role in drug delivery systems due to its hydrophobic aromatic matrix, which can encapsulate therapeutic agents .
-
Optoelectronics: The biphenyl groups’ luminescence makes it a candidate for organic light-emitting diodes (OLEDs) .
Comparative Analysis with Related Organosilicon Compounds
Triphenylsilane (Ph3SiH\text{Ph}_3\text{SiH}Ph3SiH)
-
Structure: Three phenyl groups attached to silicon.
-
Reactivity: More prone to hydride transfer due to less steric bulk.
-
Applications: Primarily used as a reducing agent in organic synthesis.
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl (CAS 18826-13-6)
-
Structure: Two triphenylsilyl groups on a biphenyl backbone .
-
Properties: Higher molecular weight (671.0 g/mol) and enhanced rigidity compared to Tribiphenyl-4-yl(phenyl)silane.
-
Applications: Used in liquid crystal displays (LCDs) due to its planar structure.
| Compound | Molecular Weight (g/mol) | Key Applications |
|---|---|---|
| Tribiphenyl-4-yl(phenyl)silane | 564.8 | Polymers, Drug Delivery |
| Triphenylsilane | 260.4 | Organic Synthesis |
| 4,4'-Bis(triphenylsilyl)-1,1'-biphenyl | 671.0 | Optoelectronics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume